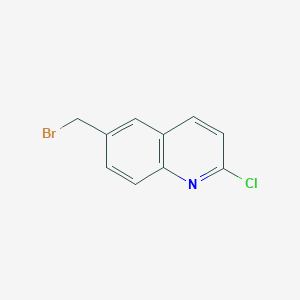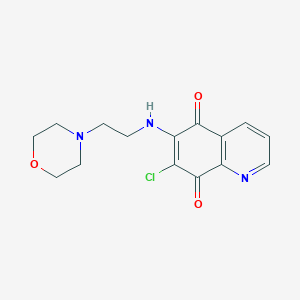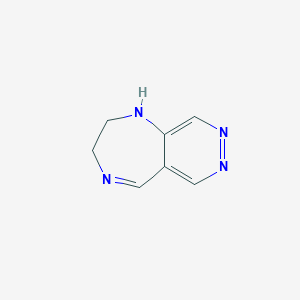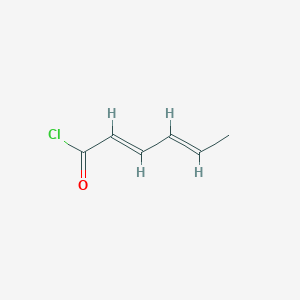
Sorbic chloride
Descripción general
Descripción
Synthesis Analysis
Sorbic chloride's synthesis is not directly addressed in the available literature. However, the general approach to synthesizing acid chlorides could offer insights. Typically, acid chlorides are synthesized by reacting the corresponding carboxylic acid with thionyl chloride, oxalyl chloride, or phosphorus trichloride. This method might be applicable to sorbic acid to produce sorbic chloride under controlled conditions.
Molecular Structure Analysis
The molecular structure of sorbic acid and its derivatives, including sorbic chloride, features a conjugated diene system that contributes to its reactivity. This structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. The conjugated system also influences its physical and chemical properties, such as melting and boiling points.
Chemical Reactions and Properties
Sorbic acid and its salts, including sorbic chloride, participate in nucleophilic addition reactions due to the conjugated diene structure. These reactions involve the attack by nucleophiles at the electron-deficient carbon atoms in the double bond, leading to the formation of various products. Sorbic acid's reactivity with sulfite ions and amines has been studied, highlighting its susceptibility to nucleophilic attack (Khandelwal & Wedzicha, 1990).
Physical Properties Analysis
The thermal behavior of sorbic acid and its derivatives, including sorbic chloride, was characterized using thermal analysis techniques. Sorbic acid exhibits melting and decomposition under dynamic heating, whereas sorbic chloride evaporates without condensation. This behavior underscores the compound's stability and response to temperature variations, providing insights into its handling and storage requirements (De Jesus et al., 2020).
Chemical Properties Analysis
Sorbic acid's genotoxicity was evaluated under conditions typical of food processing, revealing that the cyclic derivatives formed from reactions with various amines do not exhibit mutagenic or genotoxic activities. This study suggests that sorbic acid and by extension, sorbic chloride, when used under controlled conditions, do not pose significant health risks from a genotoxicity perspective (Ferrand et al., 2000).
Aplicaciones Científicas De Investigación
Thermal Behavior of Sorbic Acid and Derivatives : A study by de Jesus et al. (2020) investigated the thermal behavior of sorbic acid, its potassium and calcium salts, and sorbic chloride through thermal analysis methods. They found that sorbic chloride evaporates without condensation under dynamic heating (de Jesus et al., 2020).
Stability of Sorbic Acid in Aqueous Solutions of Sodium Chloride : Guerrero et al. (1990) studied the stability of sorbic acid in sodium chloride solutions, finding that sorbic acid destruction follows first-order kinetics and is influenced by salt concentration in solution (Guerrero et al., 1990).
Use of Sorbents in Lithium Extraction : Paranthaman et al. (2017) reported on the extraction of lithium chloride from geothermal brine using lithium aluminum layered double hydroxide chloride sorbents, demonstrating its effectiveness and potential application in energy storage (Paranthaman et al., 2017).
Toxicological Aspects of Sorbates : A review by Raharjo (2017) discussed the toxicological aspects of sorbic acid and its salts, indicating their lower toxicity compared to other antimicrobial agents. The study also compared the LD50 values of sorbic acid and sodium chloride (Raharjo, 2017).
Chemistry of Sorbates : A study by Thakur et al. (1994) examined the chemistry of sorbic acid and its salts, focusing on their stability and degradation products. They found that sorbic acid mainly degrades by autoxidation, with implications for food preservation (Thakur et al., 1994).
Influence of Sorbic Acid on Microorganisms : Research by Bell et al. (1959) focused on the inhibitory action of sorbic acid on various microorganisms, highlighting its role as a food preservative and fungistatic agent (Bell et al., 1959).
Sorbic Acid as a Quantitative Probe : A study by Grebel et al. (2011) developed sorbic acid as a probe for quantifying the formation rate, scavenging rate, and steady-state concentrations of triplet-excited states of organic compounds, showcasing its application in environmental research (Grebel et al., 2011).
Removal of Co(II) from Aqueous Solutions Using Charcoal and Sorbent Macroflotation : Shakir et al. (1993) tested sorbent macroflotation to remove Co(II) from aqueous solutions, highlighting the potential environmental applications of sorbents (Shakir et al., 1993).
Antimicrobial Effect of Sorbic Acid in Food Packaging : Limjaroen et al. (2005) studied the antimicrobial effect of sorbic acid in polyvinylidene chloride films, emphasizing its potential in enhancing food safety and shelf-life (Limjaroen et al., 2005).
Ion-Exchange Materials for Environmental Problems : A study by Rustamov et al. (2014) explored the application of ion-exchange materials, including sorbents, for wastewater treatment and removal of heavy metals and microorganisms (Rustamov et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Sorbic chloride, like its parent compound sorbic acid, primarily targets microorganisms such as bacteria and fungi . It’s generally accepted that, in contrast to chemotherapeutic agents, biocides like sorbic chloride have multiple target sites within the microbial cell, and the overall damage to these target sites results in the bactericidal effect .
Mode of Action
It’s likely to share similar characteristics with sorbic acid and its salts, which are known to interact with the cytoplasmic membrane of the target organisms . This interaction can lead to disruption of the membrane, dissipation of the proton motive force, and interference with other enzymatic systems .
Biochemical Pathways
For instance, they can disrupt the glyoxylate cycle, gluconeogenesis, the pentose phosphate pathway, and protein folding . These disruptions can lead to a wide range of downstream effects, including impaired growth and metabolism of the target organisms.
Pharmacokinetics
It’s known that the bioavailability of a compound can be significantly influenced by its solubility . For instance, a co-crystal of AMG 517 and sorbic acid was found to have better aqueous solubility initially compared to AMG 517 free base .
Result of Action
The primary result of sorbic chloride’s action is the inhibition of growth and metabolism in target organisms. This is achieved through its interactions with the cytoplasmic membrane and other cellular components, leading to disruptions in various biochemical pathways . The ultimate effect is a bactericidal or fungicidal action, which makes sorbic chloride effective as a preservative .
Action Environment
The efficacy and stability of sorbic chloride can be influenced by various environmental factors. For instance, the pH of the solution can affect the activity of antimicrobial preservatives . Additionally, specific adsorbents in the environment can reduce preservative activity . Therefore, the action environment plays a crucial role in the effectiveness of sorbic chloride.
Propiedades
IUPAC Name |
(2E,4E)-hexa-2,4-dienoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWTVFDPBKQNU-MQQKCMAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sorbic chloride | |
CAS RN |
2614-88-2 | |
| Record name | (2E,4E)-hexa-2,4-dienoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of sorbic chloride highlighted in the provided research papers?
A1: The research papers primarily focus on using sorbic chloride as a building block in organic synthesis. Specifically, it's employed in a one-pot reaction with anilines and hexanoic anhydride to synthesize anilide compounds [].
Q2: What makes this synthetic approach using sorbic chloride advantageous?
A2: The described method offers a streamlined, one-pot synthesis for anilides []. This means multiple reaction steps are combined into a single reaction vessel, simplifying the procedure and potentially improving yields. This is in contrast to more complex and potentially lower-yielding multi-step synthetic routes.
Q3: Beyond its use in synthesis, are there any insights into the thermal properties of sorbic chloride?
A3: Yes, one study reveals that sorbic chloride exhibits relatively low thermal stability. It undergoes evaporation/decomposition starting at room temperature and continuing up to 120 °C []. This information is crucial for understanding its handling and storage requirements, especially in warmer climates or during reactions involving heat.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




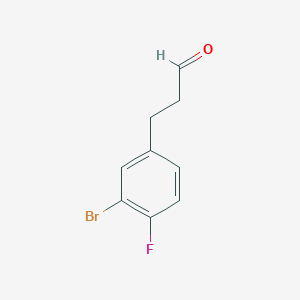

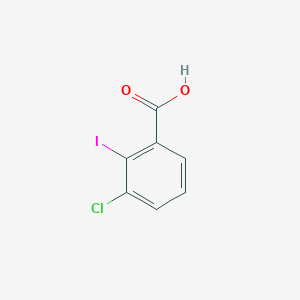
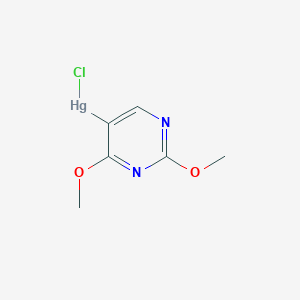

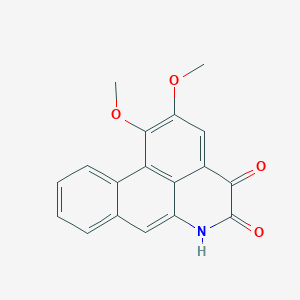
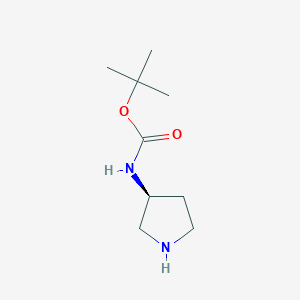
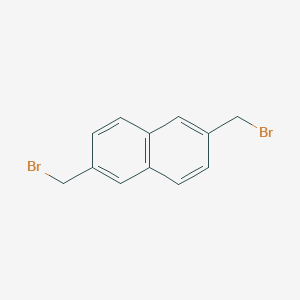
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)

